N-(2-Benzoyl-5-methoxyphenyl)acetamide
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Overview
Description
N-(2-Benzoyl-5-methoxyphenyl)acetamide is an organic compound with the molecular formula C16H15NO3 It is a derivative of acetamide and features a benzoyl group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-5-methoxyphenyl)acetamide typically involves the acylation of 2-amino-5-methoxybenzophenone with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
N-(2-Benzoyl-5-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzoyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Lacks the benzoyl group, resulting in different chemical and biological properties.
N-(2-Bromo-5-methoxyphenyl)acetamide: Contains a bromine atom, which can significantly alter its reactivity and applications.
N-(2-Benzoyl-5-methylphenyl)acetamide: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness
N-(2-Benzoyl-5-methoxyphenyl)acetamide is unique due to the presence of both benzoyl and methoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2-benzoyl-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-10-13(20-2)8-9-14(15)16(19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |
InChI Key |
OGQMXGRSESKEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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